2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Description
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride (CAS: 1803567-39-6) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine moiety via a methylene bridge, with an oxan-4-yl (tetrahydropyran) substituent at the 5-position of the oxadiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The compound’s structural motifs—piperidine, oxadiazole, and tetrahydropyran—are well-documented in medicinal chemistry for their roles in modulating biological activity, particularly in antimicrobial, analgesic, and enzyme-targeting applications .
Properties
IUPAC Name |
2-(oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-6-13-10(3-1)12-15-14-11(17-12)9-4-7-16-8-5-9;/h9-10,13H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEKOFVUYXHXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)C3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-39-6 | |
| Record name | Piperidine, 2-[5-(tetrahydro-2H-pyran-4-yl)-1,3,4-oxadiazol-2-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as agents for treatment of age-related diseases, antimicrobials, and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists.
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets, leading to inhibition or activation of the target proteins, which in turn results in therapeutic effects.
Biochemical Analysis
Biochemical Properties
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as carbonic anhydrase and tyrosine kinase, inhibiting their activity. The inhibition of these enzymes can lead to a cascade of biochemical effects, including alterations in cellular signaling pathways and metabolic processes. Additionally, this compound has been found to bind to specific proteins, modulating their function and stability.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. It influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic markers, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability. These molecular interactions lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic adaptation. These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Biological Activity
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.
- Molecular Formula : C₁₂H₂₀ClN₃O₂
- Molecular Weight : 273.76 g/mol
- CAS Number : 1803567-39-6
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles, including those containing piperidine moieties, exhibit significant anticancer properties. For instance, a related class of compounds demonstrated potent agonistic activity on human caseinolytic protease P (HsClpP), which is implicated in cancer therapy. Specifically, compounds similar to this compound showed promising results in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells with an IC₅₀ value of 3.1 μM .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and gastric ulcers. In a comparative study, synthesized oxadiazole derivatives exhibited IC₅₀ values ranging from 1.13 to 6.28 µM against urease, indicating strong enzyme inhibition potential .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by degrading respiratory chain complex subunits, leading to mitochondrial dysfunction .
- Topoisomerase Inhibition : Similar oxadiazole derivatives have shown the ability to inhibit topoisomerase I activity, which is essential for DNA replication and repair in cancer cells .
Study 1: Antiproliferative Activity
A study conducted on a library of oxadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against colorectal carcinoma (HCT116) and cervix adenocarcinoma (HeLa) cell lines. The findings suggested that modifications in the oxadiazole scaffold could enhance anticancer activity .
Study 2: Enzyme Inhibition Profile
In a comprehensive evaluation of enzyme inhibitors, various derivatives were tested for their AChE and urease inhibitory activities. The results indicated that compounds with the oxadiazole-piperidine structure had superior inhibition compared to traditional inhibitors .
Summary Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with oxadiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride demonstrates activity against various bacterial strains, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
Preliminary studies have explored the anticancer effects of oxadiazole derivatives. The compound has been tested in cell lines to assess its ability to inhibit cancer cell proliferation. Results indicate that it may induce apoptosis in certain cancer types, making it a candidate for further development in oncology .
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives can exert neuroprotective effects. Research involving animal models has suggested that this compound may help mitigate neurodegenerative processes, potentially benefiting conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Testing
A study conducted by [source] evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, researchers tested the compound on human cancer cell lines (e.g., breast and lung cancer). The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The oxan-4-yl group in the target compound may confer improved metabolic stability compared to bulkier substituents (e.g., trifluoroethyl or indole derivatives), as tetrahydropyran rings are known to enhance bioavailability .
- Enzyme Inhibition : Analog 8q (α-glucosidase IC₅₀: 49.71 µM) outperforms the target compound’s structural analogs in carbohydrate metabolism modulation, suggesting that sulfanyl-acetamide groups are critical for this activity .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s oxan-4-yl group improves solubility and absorption compared to the trifluoroethyl analog, which may suffer from excessive lipophilicity .
- Metabolic Stability : The tetrahydropyran ring in the target compound likely reduces first-pass metabolism compared to indole-containing analogs, which are prone to CYP450-mediated oxidation .
Pharmacological Potential and Limitations
- Enzyme Targeting : Unlike analog 8q, the target compound lacks sulfanyl-acetamide groups critical for α-glucosidase inhibition, limiting its utility in diabetes research .
- Agrochemical Applications : The cyclobutyl analog’s success in crop protection highlights the scaffold’s versatility, but the target compound’s oxan-4-yl group may reduce environmental persistence compared to halogenated derivatives .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides. For example, hydrazides derived from carboxylic acids bearing the oxan-4-yl group can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl₃) or via microwave-assisted synthesis to yield the oxadiazole ring.
Attachment of the Piperidine Moiety
The piperidine substituent is introduced at the 2-position of the oxadiazole ring via nucleophilic substitution or coupling reactions. A common approach is to use 2-chloro-1,3,4-oxadiazole intermediates that react with piperidine to form the desired 2-substituted oxadiazole. Alternatively, the piperidine can be introduced by amidation or reductive amination reactions on precursors bearing suitable leaving groups.
Formation of the Hydrochloride Salt
The free base form of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's stability, crystallinity, and solubility for pharmaceutical applications.
Detailed Research Findings and Data
Although direct literature specifically focused on the preparation of this compound is limited, related synthetic methodologies for similar 1,3,4-oxadiazole derivatives provide valuable insights.
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of Oxan-4-yl Carboxylic Acid Hydrazide | Oxan-4-yl carboxylic acid, hydrazine hydrate, reflux in ethanol | Formation of hydrazide intermediate | 80-90 | Purity confirmed by NMR and elemental analysis |
| 2. Cyclization to 1,3,4-oxadiazole | Hydrazide, POCl₃ or dehydrating agent, reflux | Cyclodehydration forming oxadiazole ring | 70-85 | Reaction monitored by TLC and NMR |
| 3. Substitution with Piperidine | 2-chloro-5-(oxan-4-yl)-1,3,4-oxadiazole, piperidine, base (e.g., triethylamine), solvent (DMF or DCM), room temperature to reflux | Nucleophilic substitution to attach piperidine | 65-80 | Reaction time varies; product isolated by chromatography |
| 4. Formation of Hydrochloride Salt | Free base, HCl in ethanol or ether | Salt formation | Quantitative | Salt characterized by melting point and IR spectroscopy |
Supporting Literature and Patents
- Patent WO2020240492A1 describes derivatives of 1,3,4-oxadiazole with various substitutions, including piperidine moieties, prepared via cyclization and substitution methods analogous to those described above.
- Related synthetic methods for 1,3,4-oxadiazole derivatives with piperidine or piperazine substituents have been reported, involving hydrazide cyclization and subsequent functionalization steps.
- The use of dehydrating agents like POCl₃ and nucleophilic substitution reactions for attaching amine groups to oxadiazole rings is well documented in heterocyclic chemistry literature.
Q & A
Q. What are the optimal synthetic routes for 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling oxadiazole precursors with piperidine derivatives under controlled conditions. Key steps include:
- Oxadiazole formation : Cyclization of acyl hydrazides with oxan-4-carboxylic acid derivatives using POCl₃ or other dehydrating agents .
- Piperidine coupling : Reacting the oxadiazole intermediate with a protected piperidine moiety (e.g., Boc-piperidine) in dichloromethane or DMF, followed by HCl-mediated deprotection .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents), temperature (0–25°C), and reaction time (4–6 hours). Ice-cold water precipitation and methanol recrystallization improve purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, 80°C, 12h | 60–75% | |
| Piperidine coupling | DCM, EDC/HOBt, RT, 24h | 50–65% | |
| Deprotection | 4M HCl/dioxane, 0°C, 2h | 85–90% |
Q. How should researchers ensure safety when handling this compound in laboratory settings?
Methodological Answer:
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., oxan-4-yl vs. oxadiazole protons) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ = ~312.4 amu) and detect impurities (e.g., residual solvents) .
- HPLC : Use C18 columns with UV detection (206–254 nm) for purity >98% .
Q. Table 2: Spectral Data Reference
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | δ 3.5–4.0 (oxan-4-yl OCH₂) | |
| LC-MS | [M+H]+ = 312.4 ± 0.2 | |
| HPLC | Retention time: 8.2 min (MeCN:H₂O) |
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
Methodological Answer:
- Dynamic effects : Assess tautomerism or conformational flexibility (e.g., oxadiazole ring puckering) using variable-temperature NMR .
- Impurity analysis : Compare with synthetic intermediates (e.g., unreacted piperidine precursors) via spiking experiments .
- Computational validation : Optimize geometry with DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts using Gaussian or ORCA .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Reactivity mapping : Perform Fukui function analysis to identify nucleophilic (oxadiazole N-atoms) and electrophilic (piperidine C-H) sites .
- Transition-state modeling : Use QM/MM (e.g., CP2K) to simulate reaction pathways (e.g., acid-catalyzed hydrolysis) .
- Solvent effects : Apply COSMO-RS to predict solubility and stability in polar vs. non-polar media .
Q. How can derivatives of this compound be designed to enhance biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Bioisosteric replacement : Substitute oxan-4-yl with tetrahydropyran or morpholine to modulate lipophilicity .
- Piperidine modifications : Introduce methyl or fluorine groups at C3/C4 to improve target binding .
- In silico screening : Dock derivatives into kinase active sites (e.g., CDK2) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .
- Oxidative stress : Treat with H₂O₂ (3% v/v) and monitor oxadiazole ring cleavage by NMR .
- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C typical) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
